molecular formula C17H17NOS B13784333 3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one CAS No. 97874-31-2

3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one

Cat. No.: B13784333
CAS No.: 97874-31-2
M. Wt: 283.4 g/mol
InChI Key: RVUHERNEVDWMBK-UHFFFAOYSA-N
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Description

3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is a synthetic organic compound that belongs to the class of benzo[c]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions where an amine group is introduced.

    Methylation and phenylmethylation: These steps can be carried out using methylating agents and benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]thiophene derivatives: Compounds with similar core structures but different substituents.

    Aminomethyl derivatives: Compounds with similar amino group modifications.

Uniqueness

3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other similar compounds.

Properties

CAS No.

97874-31-2

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-3H-2-benzothiophen-1-one

InChI

InChI=1S/C17H17NOS/c1-18(11-13-7-3-2-4-8-13)12-16-14-9-5-6-10-15(14)17(19)20-16/h2-10,16H,11-12H2,1H3

InChI Key

RVUHERNEVDWMBK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1C2=CC=CC=C2C(=O)S1)CC3=CC=CC=C3

Origin of Product

United States

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